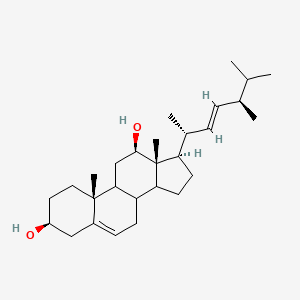
5-(2,3-dichlorophenyl)-1H-pyrazol-3-amine
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through the reaction of a 1,3-diketone with hydrazine. The 2,3-dichlorophenyl group could be introduced through a substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring, the amine group, and the 2,3-dichlorophenyl group. The exact structure would depend on the specific arrangement and bonding of these groups .Chemical Reactions Analysis
As an aromatic compound with an amine group, “5-(2,3-dichlorophenyl)-1H-pyrazol-3-amine” could participate in various chemical reactions. The amine group could act as a nucleophile in substitution reactions or could be protonated under acidic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the amine group could make it a base, and the aromatic rings could contribute to its stability and possibly its solubility in organic solvents .Scientific Research Applications
- The 1,4-dihydropyridine (1,4-DHP) core, which includes 5-(2,3-dichlorophenyl)-1H-pyrazol-3-amine, is well-known for its role as a calcium channel blocker. These compounds are commonly used as antihypertensive drugs due to their ability to regulate blood pressure .
- Researchers have explored the potential of 1,4-DHP derivatives, including our compound, as anticancer agents. These molecules exhibit promising activity against cancer cells, making them valuable candidates for further investigation .
- The compound’s anti-inflammatory properties have been studied in vitro. It shows potential in modulating inflammatory responses, which could be relevant for various diseases and conditions .
- Some studies suggest that 1,4-DHP derivatives may have neuroprotective effects. These compounds could play a role in preserving neuronal health and preventing neurodegenerative diseases .
- The 1,4-DHP scaffold, including our compound, has demonstrated antimicrobial properties. Researchers have investigated its effectiveness against various pathogens, making it an interesting target for drug development .
- Beyond their direct biological activities, 1,4-DHPs serve as versatile building blocks in organic synthesis. Researchers can derivatize our compound to create new molecules with diverse functionalities .
Antihypertensive Properties
Anticancer Activity
Anti-Inflammatory Effects
Neuroprotective Potential
Antimicrobial Activity
Building Blocks for Synthesis
Mechanism of Action
Target of Action
The primary target of 5-(2,3-dichlorophenyl)-1H-pyrazol-3-amine is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in cell division and proliferation.
Biochemical Pathways
Given its target, it is likely involved in the regulation of the cell cycle and processes related to cell division and proliferation .
Pharmacokinetics
Information about its absorption, distribution, metabolism, and excretion (adme) is crucial for understanding its bioavailability and overall effects in the body .
Result of Action
The molecular and cellular effects of 5-(2,3-dichlorophenyl)-1H-pyrazol-3-amine’s action are likely related to its inhibition of CDK2. This could result in changes to the cell cycle, potentially affecting cell division and proliferation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-(2,3-dichlorophenyl)-1H-pyrazol-3-amine. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its target .
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-(2,3-dichlorophenyl)-1H-pyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N3/c10-6-3-1-2-5(9(6)11)7-4-8(12)14-13-7/h1-4H,(H3,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKAJWUSKKGOBNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CC(=NN2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,3-dichlorophenyl)-1H-pyrazol-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-methoxyphenyl)-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea](/img/structure/B3212833.png)
![3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(2-thienylmethyl)propanamide](/img/structure/B3212838.png)
![N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B3212851.png)
![3-(3-(4-(2,3-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3212858.png)


![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B3212881.png)




![[(1-Phenyl-1H-pyrazol-4-yl)methyl]amine hydrochloride](/img/structure/B3212912.png)

